molecular formula C6H3F11O B3040276 Methyl perfluoropentyl ether CAS No. 181214-74-4

Methyl perfluoropentyl ether

Cat. No.: B3040276
CAS No.: 181214-74-4
M. Wt: 300.07 g/mol
InChI Key: FBPBXYQMWDFSOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl perfluoropentyl ether is a fluorinated ether compound with the molecular formula C₆H₃F₁₁O. It is known for its unique chemical properties, including high thermal stability and low surface energy. These characteristics make it valuable in various industrial applications, particularly in the fields of electronics and materials science .

Mechanism of Action

Target of Action

Methyl perfluoropentyl ether is a type of ether, a class of organic compounds that react with strong nucleophiles . The primary targets of this compound are the fluoro-substituted methylene groups, which are acidic and react with strong nucleophiles .

Mode of Action

The mode of action of this compound involves a series of reactions. A dinucleophile, which is also a strong base, first abstracts the acidic hydrogen, giving an anion on the backbone . This anion then eliminates a fluoride anion to generate double bonds . This process is part of the ether’s interaction with its targets, leading to changes in the compound’s structure .

Biochemical Pathways

The compound’s reactions suggest that it may influence pathways involving strong nucleophiles and bases . The elimination of a fluoride anion and the generation of double bonds could potentially affect various biochemical processes .

Pharmacokinetics

The compound’s molecular weight of 30007 g/mol suggest that it may have significant bioavailability.

Result of Action

The result of this compound’s action is the formation of double bonds across the compound’s structure . This change could potentially influence the compound’s physical and chemical properties, including its reactivity and stability .

Action Environment

This compound can be used at temperatures up to 160°C, but it decomposes at higher temperatures . It reacts with acids to produce inorganic acid salts, such as lithium fluoride, polymerized this compound, and ester compounds containing chlorine or fluorine atoms . These reactions suggest that the compound’s action, efficacy, and stability are influenced by environmental factors such as temperature and the presence of acids .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl perfluoropentyl ether can be synthesized through several methods, including the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide under basic conditions. For instance, the reaction between sodium methoxide and perfluoropentyl iodide can yield this compound .

Industrial Production Methods: Industrial production of this compound often involves the use of fluorinated alcohols and appropriate alkylating agents. The reaction conditions typically include the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the etherification process .

Chemical Reactions Analysis

Types of Reactions: Methyl perfluoropentyl ether primarily undergoes substitution reactions. One common reaction is the cleavage of the ether bond using strong acids like hydroiodic acid or hydrobromic acid. This reaction results in the formation of an alcohol and an alkyl halide .

Common Reagents and Conditions:

    Hydroiodic acid (HI) or Hydrobromic acid (HBr): Used for the cleavage of the ether bond.

    Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu): Used in the synthesis of the ether.

Major Products:

Scientific Research Applications

Methyl perfluoropentyl ether has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Ethyl perfluoropentyl ether
  • Propyl perfluoropentyl ether
  • Butyl perfluoropentyl ether

Comparison: Methyl perfluoropentyl ether is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Compared to its ethyl, propyl, and butyl counterparts, this compound has a lower molecular weight and different reactivity patterns. These differences make it suitable for specific applications where other fluorinated ethers may not be as effective .

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5-undecafluoro-5-methoxypentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F11O/c1-18-6(16,17)4(11,12)2(7,8)3(9,10)5(13,14)15/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPBXYQMWDFSOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5F11OCH3, C6H3F11O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Record name Pentane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-5-methoxy-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40895412
Record name 1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-5-methoxypentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40895412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181214-74-4
Record name 1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-5-methoxypentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40895412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl perfluoropentyl ether
Reactant of Route 2
Reactant of Route 2
Methyl perfluoropentyl ether
Reactant of Route 3
Reactant of Route 3
Methyl perfluoropentyl ether
Reactant of Route 4
Reactant of Route 4
Methyl perfluoropentyl ether
Reactant of Route 5
Methyl perfluoropentyl ether
Reactant of Route 6
Reactant of Route 6
Methyl perfluoropentyl ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.